molecular formula C4H9ClF3NO B14027820 (R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride

(R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride

Cat. No.: B14027820
M. Wt: 179.57 g/mol
InChI Key: CBTVWNOABWZSTQ-AENDTGMFSA-N
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Description

(R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride is a chiral fluorinated amino alcohol hydrochloride. The R-configuration at the stereogenic center distinguishes it from its enantiomer and influences its interactions in chiral environments. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications .

Fluorine atoms in the trifluoromethyl group contribute to metabolic stability, lipophilicity, and electronic effects, which are advantageous in drug design . This compound’s unique combination of fluorine substitution and stereochemistry positions it as a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

Molecular Formula

C4H9ClF3NO

Molecular Weight

179.57 g/mol

IUPAC Name

(2R)-2-amino-3,3,3-trifluoro-2-methylpropan-1-ol;hydrochloride

InChI

InChI=1S/C4H8F3NO.ClH/c1-3(8,2-9)4(5,6)7;/h9H,2,8H2,1H3;1H/t3-;/m1./s1

InChI Key

CBTVWNOABWZSTQ-AENDTGMFSA-N

Isomeric SMILES

C[C@@](CO)(C(F)(F)F)N.Cl

Canonical SMILES

CC(CO)(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride typically proceeds via:

  • Introduction of the trifluoromethyl group into a suitable precursor.
  • Construction of the chiral amino alcohol framework.
  • Resolution or asymmetric synthesis to obtain the (R)-enantiomer.
  • Conversion to the hydrochloride salt for stability and handling.

Several methods have been reported involving both chemical and enzymatic approaches to achieve high enantioselectivity.

Chemical Synthesis Routes

Starting from 3,3,3-Trifluoro-2-methylpropan-1-ol

A key intermediate for the synthesis is 3,3,3-trifluoro-2-methylpropan-1-ol, which can be functionalized further to introduce the amino group and control stereochemistry.

  • Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, such as a tosylate or mesylate. For example, the tosylation of 3,3,3-trifluoro-2-methylpropan-1-ol with p-toluenesulfonyl chloride in the presence of pyridine and DMAP in dichloromethane at 0 °C to room temperature yields the tosylate intermediate with moderate yields (~27%).

  • Nucleophilic Substitution: The tosylate is then subjected to nucleophilic substitution with azide or ammonia sources to introduce the amino functionality. For instance, reaction with sodium iodide in 1,3-dimethyl-2-imidazolinone (DMI) at 80 °C converts the tosylate to an iodo intermediate (~70% yield), which can be further displaced by azide or amine nucleophiles.

  • Reduction of Azide to Amine: If azide intermediates are used, reduction via catalytic hydrogenation or Staudinger reaction yields the primary amine.

  • Stereochemical Control: Chemical methods alone often produce racemic mixtures; thus, chiral resolution or asymmetric synthesis is necessary to obtain the (R)-enantiomer.

Asymmetric Synthesis and Resolution

  • Enzymatic Resolution: Enzymes such as amidases from Arthrobacter species have been employed to hydrolyze racemic amides selectively, yielding enantiomerically enriched (R)- or (S)-forms of trifluoromethylated hydroxy acids or amino alcohols. For example, enzymatic hydrolysis of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide produces the (S)-acid with >99% enantiomeric excess (ee), which can be converted to the (R)-amino alcohol.

  • Chiral Auxiliary or Catalyst Use: Asymmetric reduction or addition reactions using chiral catalysts or auxiliaries have been reported for related fluorinated amino alcohols, enabling direct access to the (R)-enantiomer with high stereoselectivity.

Representative Preparation Procedure (Literature Example)

Step Reagents & Conditions Product Yield Notes
1. Tosylation 3,3,3-Trifluoro-2-methylpropan-1-ol, p-Toluenesulfonyl chloride, pyridine, DMAP, DCM, 0 °C → RT, 16 h 3,3,3-Trifluoro-2-methylpropyl tosylate 27% Moderate yield; purification by flash chromatography
2. Iodide Formation Tosylate, NaI, DMI, 80 °C, 24 h 1,1,1-Trifluoro-3-iodo-2-methylpropane 70% Vacuum distillation purification
3. Azide Substitution Iodide, NaN3, DMF, RT 3,3,3-Trifluoro-2-methylpropyl azide High Nucleophilic substitution
4. Azide Reduction Pd/C, H2, MeOH, RT (R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol Quantitative Catalytic hydrogenation
5. Hydrochloride Salt Formation HCl in ether or aqueous solution This compound Quantitative Salt improves stability and crystallinity

Note: Enantiomeric purity is controlled by starting material or enzymatic resolution steps.

Enzymatic and Biocatalytic Approaches

  • Amidase-Catalyzed Resolution: Using amidases from microbial sources such as Arthrobacter sp. S-2, selective hydrolysis of racemic trifluoromethylated amides can yield enantiopure acids or amino alcohols. Conditions typically involve pH 7–8, 30–37 °C, with reaction times of several hours to days to achieve >90% ee.

  • Advantages: High stereoselectivity, mild reaction conditions, and environmentally friendly processes.

  • Challenges: Enzyme availability, scale-up, and cost considerations.

Analytical and Characterization Techniques

To confirm the identity, purity, and stereochemistry of this compound, the following methods are standard:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, fluorine environment ^1H, ^13C, and ^19F NMR to verify trifluoromethyl group and chiral centers
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric excess (ee) determination Reverse-phase C18 column with UV detection; chiral stationary phases for resolution
Mass Spectrometry (MS) Molecular weight and fragmentation LC-MS or GC-MS with electron ionization for molecular ion confirmation
X-ray Crystallography Absolute configuration and crystal structure SHELX software refinement for stereochemical assignment
Melting Point and Elemental Analysis Purity and composition Comparison with literature values for hydrochloride salt

Summary Table of Preparation Methods

Method Type Key Reagents/Enzymes Conditions Yield Enantiomeric Purity Advantages Limitations
Chemical Tosylation + Nucleophilic Substitution p-Toluenesulfonyl chloride, NaI, NaN3, Pd/C 0 °C to 80 °C, 24–48 h Moderate to high (27–70%) Racemic (requires resolution) Straightforward, scalable Low enantioselectivity without resolution
Enzymatic Resolution Amidase from Arthrobacter sp. pH 7–8, 30–37 °C, hours to days High >90–99% ee High stereoselectivity, mild conditions Enzyme cost, scale-up challenges
Asymmetric Catalysis (Chiral Catalysts) Chiral ligands, catalysts Variable, often mild Variable High Direct enantioselective synthesis Requires catalyst optimization

Research Findings and Industrial Relevance

  • The trifluoromethyl group significantly influences the acidity, lipophilicity, and metabolic stability of the amino alcohol, making the (R)-enantiomer valuable for drug development.

  • Industrial processes aim to minimize purification steps and maximize yield, often employing base catalysts or enzymatic steps to simplify production and reduce costs.

  • The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with enhanced stability and reactivity.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.

Medicine

In medicine, ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride has potential applications in drug development. Its stability and reactivity make it a valuable candidate for designing new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride (CAS 1255946-09-8) Similarity: 0.79 (structural similarity score) . Key Differences: Lacks the methyl group at the 2-position and has an S-configuration. Impact: Lower lipophilicity compared to the target compound due to reduced alkyl substitution.
  • (R)-1,1,1-Trifluoro-2-butylamine Hydrochloride (CAS 1212120-62-1)

    • Similarity : 0.83 .
    • Key Differences : Replaces the hydroxyl group with a butyl chain.
    • Impact : Increased hydrophobicity but loss of hydrogen-bonding capability, which may reduce solubility and affect receptor interactions.

Trifluorinated Amines and Alcohols

  • 3,3,3-Trifluoropropan-1-amine Hydrochloride (CAS 2968-33-4)

    • Similarity : 0.76 .
    • Key Differences : Linear structure without hydroxyl or methyl groups.
    • Impact : Simpler structure lacks the stereochemical complexity and functional groups necessary for multi-target interactions.
  • (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride (CAS 1956437-40-3) Similarity: 0.69 . Key Differences: Aromatic fluorine substituent and ethanol backbone instead of trifluoromethyl-propanol. Impact: Introduces aromatic π-π interactions but reduces fluorinated alkyl contributions to metabolic stability.

Pharmacologically Relevant Analogues

  • FTY720 (2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol Hydrochloride) Source: Derived from ISP-1, a fungal metabolite . Key Differences: Contains a long alkyl chain and aromatic phenyl group. Impact: Demonstrated immunosuppressive activity in transplantation models due to sphingosine-1-phosphate receptor modulation . The target compound’s shorter alkyl chain and trifluoromethyl group may limit similar activity but enhance selectivity.

Structural and Physicochemical Comparison Table

Compound Name (CAS) Key Features Similarity Score Functional Group Differences Potential Applications
(R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol HCl Trifluoromethyl, methyl, hydroxyl, R-configuration Reference compound Drug discovery, chiral catalysts
(S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl (1255946-09-8) S-configuration, no methyl 0.79 Stereochemistry, alkyl substitution Comparative SAR studies
3,3,3-Trifluoropropan-1-amine HCl (2968-33-4) Linear amine, no hydroxyl/methyl 0.76 Simpler backbone Solubility enhancers
(R)-1,1,1-Trifluoro-2-butylamine HCl (1212120-62-1) Butyl chain, no hydroxyl 0.83 Hydrophobic tail Lipophilic drug intermediates
FTY720 Octylphenyl, diol structure Complex alkyl-aromatic core Immunosuppression

Research Findings and Implications

  • Fluorine Effects: The trifluoromethyl group in the target compound enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogues .
  • Stereochemistry : The R-configuration may improve binding to chiral targets, such as enzymes or receptors, compared to S-enantiomers .
  • Methyl Group Role : The 2-methyl group introduces steric effects that could influence conformational flexibility and docking precision.

Biological Activity

(R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride, a fluorinated amino alcohol, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. With the molecular formula C₄H₉ClF₃NO and a molecular weight of 179.57 g/mol, this compound is characterized by a trifluoromethyl group that enhances its lipophilicity and interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is attributed to its ability to modulate enzyme activity and influence receptor signaling pathways. Studies have shown that it interacts with amidase enzymes, which are crucial in drug metabolism, potentially serving as an inhibitor or modulator in various biochemical pathways . The presence of the trifluoromethyl group is significant as it may enhance binding affinity to biological targets, thereby increasing the compound's potency in therapeutic applications.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Enzyme Modulation : It has been observed to affect the activity of several enzymes involved in metabolic pathways.
  • CNS Penetration : Biodistribution studies indicate that this compound can penetrate the central nervous system (CNS), which is critical for addressing neurological disorders .
  • Potential Therapeutic Applications : Its unique structure positions it as a candidate for developing drugs targeting various diseases, including metabolic disorders.

Case Studies

  • CNS Distribution Study : A study conducted on the biodistribution of prodrugs related to sobetirome demonstrated that this compound significantly increased brain concentrations compared to traditional formulations. The study reported a 3.6-fold increase in brain levels when administered as a prodrug .
  • Enzyme Interaction Studies : Research has shown that this compound can modulate enzyme activity related to amidase pathways. In vitro assays revealed that this compound inhibited specific amidase enzymes more effectively than other compounds lacking the trifluoromethyl group.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Amino-3,3,3-trifluoropropanoic acidLacks the hydroxyl groupMore acidic due to carboxylic acid functionality
2-Amino-3,3-difluoro-2-methylpropan-1-olContains fewer fluorine atomsLower lipophilicity compared to trifluorinated versions
2-Amino-3-hydroxypropanoic acidContains a hydroxyl group insteadNot as lipophilic; more polar nature

The comparative analysis highlights how this compound stands out due to its combination of amino alcohol structure and trifluoromethyl group.

Q & A

Q. What protocols are recommended for impurity profiling in regulatory submissions?

  • Answer : Follow ICH Q3A/B guidelines:
  • Identification : LC-MS/MS and spiking studies with reference standards (e.g., EP impurities) .
  • Quantification : Gradient HPLC with charged aerosol detection (CAD) for non-UV-active impurities.

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